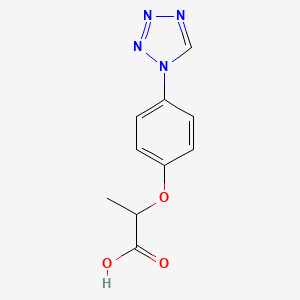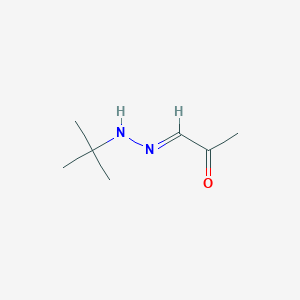
1-(4-Isopropylphenyl)propan-1-amine
説明
1-(4-Isopropylphenyl)propan-1-amine is a chemical compound with the CAS Number: 832741-12-5 . It has a molecular weight of 177.29 and its molecular formula is C12H19N . The IUPAC name for this compound is 1-(4-isopropylphenyl)-1-propanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H19N/c1-4-12(13)11-7-5-10(6-8-11)9(2)3/h5-9,12H,4,13H2,1-3H3 . The SMILES notation is CCC(C1=CC=C(C=C1)C©C)N .Physical and Chemical Properties Analysis
This compound has a molecular weight of 177.29 and its molecular formula is C12H19N . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.科学的研究の応用
Advanced Oxidation Processes for Degradation of Nitrogen-Containing Compounds
Nitrogen-containing compounds, including various amines, pose significant environmental challenges due to their persistence and toxicity. Advanced oxidation processes (AOPs) have shown promise in degrading such compounds efficiently. A comprehensive review highlighted the effectiveness of AOPs, including ozonation and Fenton processes, in mineralizing nitrogen-containing compounds to improve water treatment schemes (Bhat & Gogate, 2021).
Amine-functionalized Metal-Organic Frameworks
Amine-functionalized metal-organic frameworks (MOFs) have garnered attention for their potential in CO2 capture due to the strong interaction between CO2 and basic amino functionalities. Research has shown that these MOFs can be synthesized through various methods and demonstrate exceptional CO2 sorption capacities, highlighting their potential for environmental applications (Lin, Kong, & Chen, 2016).
Biogenic Amines in Food Safety and Quality
The presence of biogenic amines in food is a significant concern due to their potential health effects. Research has focused on the detection and analysis of biogenic amines as indicators of food spoilage and quality. Studies have also explored the mechanisms of biogenic amine formation, particularly in fermented foods, and their implications for food safety (Guo, Yang, Peng, & Han, 2015).
Biogenic Amines and Nitrosamine Formation
Biogenic amines have roles beyond food spoilage; they are implicated in the formation of nitrosamines, compounds with known carcinogenic properties. Understanding the interactions between biogenic amines and nitrite under various conditions can shed light on mechanisms of nitrosamine formation, offering insights into reducing their presence in foods and mitigating associated health risks (Bulushi, Poole, Deeth, & Dykes, 2009).
Chitosan-Based Sorbents for Metal Ion Removal
The application of chitosan and its derivatives as sorbents for metal ion removal from water has been extensively reviewed. Due to the presence of amine groups, chitosan can chelate metal ions, demonstrating its utility in water purification and environmental cleanup efforts (Guibal, Van Vooren, Dempsey, & Roussy, 2006).
特性
IUPAC Name |
1-(4-propan-2-ylphenyl)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-4-12(13)11-7-5-10(6-8-11)9(2)3/h5-9,12H,4,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLZRVDZPRNPIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B3156550.png)
![5-[(3-Methyl-4-nitrophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B3156556.png)
![5-[(4-Bromo-2-chlorophenoxy)methyl]-2-furoic acid](/img/structure/B3156564.png)
![3-[(2-Chloro-5-methylphenoxy)methyl]benzoic acid](/img/structure/B3156577.png)
![2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3156582.png)
![5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B3156586.png)

![5-[(2-Chloro-5-nitrophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B3156605.png)

![5-[(4-Methylphenoxy)methyl]-2-furoic acid](/img/structure/B3156621.png)




